molecular formula C8H10ClF3N2 B1435620 (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride CAS No. 1956436-92-2

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

Cat. No. B1435620
CAS RN: 1956436-92-2
M. Wt: 226.62 g/mol
InChI Key: VZQRQAYJADKYOZ-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride, also known as S-TFMP-HCl, is an organofluorine compound that is widely used in the field of scientific research. It is a chiral amine derivative with a trifluoromethyl group and a pyridine ring. This compound has become a valuable tool for researchers due to its unique structure, which allows for the exploration of a wide range of biological activities. In

Scientific Research Applications

DNA Binding and Nuclease Activity

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride derivatives have been explored for their DNA binding and nuclease activity. For instance, copper(II) complexes of tridentate ligands, which include a derivative similar to (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine, have shown significant DNA binding affinity and minor structural changes to DNA. These complexes demonstrate potential as therapeutic agents due to their low toxicity to different cancer cell lines (Kumar et al., 2012).

Antitumor Activity

Derivatives of this compound have been investigated for their antitumor activity. Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to these compounds have shown promise in vitro as anti-cancer agents against a panel of cell lines, indicating their potential in medical applications (Maftei et al., 2016).

Corrosion Inhibition

Compounds related to this compound have been used in the synthesis of cadmium(II) Schiff base complexes, which exhibit properties as corrosion inhibitors. These complexes have been effective in protecting mild steel surfaces from corrosion, highlighting their application in materials and corrosion engineering (Das et al., 2017).

properties

IUPAC Name

(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.ClH/c1-5(12)7-3-2-6(4-13-7)8(9,10)11;/h2-5H,12H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQRQAYJADKYOZ-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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